Azido-PEG3-Sulfone-PEG4-acid
Description
Evolution of Poly(ethylene glycol) (PEG) Linkers in Bioorthogonal Chemistry
Poly(ethylene glycol) (PEG) linkers have become indispensable in bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The use of PEG in biological applications began in the 1970s, initially to increase the circulation time and reduce the immune response to proteins. The 1990s saw the development of well-defined, monodisperse PEG linkers with specific functionalities at their ends, which allowed for more controlled bioconjugation.
Over the last thirty years, PEG linkers have transformed from simple, homobifunctional spacers into complex, heterobifunctional, cleavable, and branched structures designed for highly specific tasks. chempep.com Their widespread use is due to several key properties:
Water Solubility: The repeating ethylene (B1197577) oxide units of PEG form hydrogen bonds with water, making it highly soluble in aqueous solutions. chempep.com
Biocompatibility: PEG is known for its low toxicity and is approved for various biomedical uses. chempep.com
Flexibility: The PEG chain is highly flexible, which can be advantageous in many applications. chempep.com
In bioorthogonal chemistry, PEG linkers are crucial for several reasons. chempep.comchempep.com They can connect bioorthogonal reactive groups to biomolecules, enhance the water solubility of hydrophobic reagents, and provide the necessary spacing for efficient reactions. chempep.com The evolution of bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has further expanded the utility of PEG linkers. chempep.com These "click chemistry" reactions are highly efficient and specific, making them ideal for bioconjugation. chempep.combroadpharm.com
The development of PEG linkers with different lengths has also been a focus of research. For instance, studies have explored the impact of PEG4 and PEG12 linkers on the functionality of antibodies in pretargeted radioimmunotherapy, demonstrating that the linker length can influence the efficiency of bioconjugation and the subsequent in vivo performance. nih.govresearchgate.net
Strategic Design of Heterobifunctional Molecules for Precision Bioconjugation and Material Assembly
Heterobifunctional molecules, which have two different reactive groups, are designed for the precise and controlled linking of two distinct molecular entities. creative-biolabs.com This targeted approach is a significant improvement over homobifunctional linkers, which have identical reactive groups and can lead to unwanted homodimerization and a mixture of products. youtube.com The use of heterobifunctional linkers allows for a sequential, two-step conjugation process, which provides greater control over the final product. youtube.com
The design of these linkers involves the careful selection of reactive groups to target specific functional groups on the molecules to be conjugated. Common reactive groups and their targets include:
N-hydroxysuccinimide (NHS) esters: React with primary amines. creative-biolabs.com
Maleimides: React with sulfhydryl groups. creative-biolabs.com
Azides and Alkynes: Participate in click chemistry reactions. creative-biolabs.com
Hydrazides and Aminooxy groups: React with carbonyls (aldehydes and ketones). creative-biolabs.comnih.govrsc.org
The strategic pairing of these reactive groups allows for a high degree of specificity in bioconjugation. creative-biolabs.com For example, an NHS ester-maleimide linker can be used to conjugate a protein (via its amine groups) to a peptide containing a cysteine residue (via its sulfhydryl group).
The applications of heterobifunctional molecules are diverse and impactful:
Antibody-Drug Conjugates (ADCs): These are a major class of therapeutics where a potent drug is linked to an antibody that targets cancer cells. Heterobifunctional linkers are crucial for creating stable and effective ADCs. chemicalbook.comchemicalbook.com
Proteolysis-Targeting Chimeras (PROTACs): These molecules induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase. medchemexpress.comnih.gov PROTACs consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. medchemexpress.com
Functionalized Nanoparticles: Heterobifunctional PEG linkers are used to attach biomolecules, such as antibodies, to the surface of nanoparticles for targeted drug delivery and imaging applications. plos.org
Bispecific Targeting Ligands: These molecules can simultaneously bind to two different targets, enabling novel therapeutic and diagnostic strategies. acs.org
Overview of Azido-PEG3-Sulfone-PEG4-acid as a Versatile Chemical Platform
This compound is a heterobifunctional linker that incorporates several key chemical features, making it a highly versatile tool in bioconjugation and materials science.
| Property | Description |
| Chemical Formula | C19H37N3O10S |
| Molecular Weight | 515.6 g/mol |
This linker possesses three key functional components:
An Azide (B81097) Group (N3): This group is used in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comchemicalbook.com These reactions are highly specific and efficient, allowing for the stable linkage of the azide group to a molecule containing an alkyne. chemicalbook.com The azide group is stable under a wide range of reaction conditions. broadpharm.com
A Sulfone Group (SO2): The sulfone group acts as a Michael acceptor, enabling it to react with thiol groups (sulfhydryls) on molecules like cysteine-containing peptides and proteins.
A Carboxylic Acid Group (COOH): This group provides a handle for further functionalization. It can be activated, for example, using EDC/NHS chemistry, to react with primary amines, forming a stable amide bond.
The PEG (polyethylene glycol) spacers (PEG3 and PEG4) in the linker enhance its water solubility and biocompatibility, which is crucial for biological applications. chempep.com
The combination of these three functional groups in a single molecule allows for a variety of orthogonal conjugation strategies. This means that each functional group can react selectively without interfering with the others, enabling the sequential and controlled assembly of complex molecular constructs.
This versatility makes this compound a valuable linker for a range of applications, including the synthesis of PROTACs, where it can be used to connect the different components of the chimeric molecule. medchemexpress.commedchemexpress.com
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O11S/c20-22-21-2-4-28-6-8-30-11-13-32-15-17-34(25,26)18-16-33-14-12-31-10-9-29-7-5-27-3-1-19(23)24/h1-18H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRWRFOESMUATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801137092 | |
| Record name | 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055024-42-3 | |
| Record name | 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
The synthesis of complex heterobifunctional linkers like Azido-PEG3-Sulfone-PEG4-acid is a multi-step process that relies on the precise control of chemical reactions to install different functionalities onto a flexible OEG backbone.
Synthesis of this compound Precursors and Analogues
The construction of precursors to this compound involves the sequential modification of OEG chains. These strategies are designed to be versatile, allowing for the introduction of various functional groups. nih.gov The synthesis of such bioorthogonal linkers is often achieved through the desymmetrization of OEGs, where one of the terminal hydroxyl groups is converted to a desired functionality. rsc.org
Oligo(ethylene glycol) chains are favored as linkers in targeted drug delivery and other biomedical applications due to their water solubility, biocompatibility, and ability to reduce immunogenicity. nih.govlumiprobe.com The functionalization of OEG chains is a critical step in the synthesis of heterobifunctional molecules. A common approach involves the asymmetric activation of a symmetrical PEG molecule. mdpi.com For instance, the selective monotosylation of a linear, symmetrical PEG can be a key step to enable heterobifunctionalization. mdpi.com This activated hydroxyl group can then be converted into a variety of other functional groups. mdpi.com
Another strategy involves the ring-opening polymerization of ethylene (B1197577) oxide with an initiator that already contains a desired functional group, such as allyl alcohol. nih.govacs.org This method allows for the creation of an α-functionalized-ω-hydroxyl PEG, which can then undergo further modification at the hydroxyl terminus. nih.govacs.org The versatility of these methods allows for the creation of a diverse library of OEG linkers with varying lengths and functionalities, tailored for specific applications. nih.govrsc.org
The introduction of azide (B81097) and carboxylic acid groups at the termini of PEG chains is a well-established process. The azide group is often introduced via nucleophilic substitution of a leaving group, such as a tosylate or mesylate, with sodium azide. mdpi.comnih.gov This reaction is typically efficient and proceeds in high yield. nih.gov For example, a monotosylated PEG can be reacted with sodium azide to introduce the azide functionality. mdpi.com
The carboxylic acid terminus can be introduced through various methods. One common approach is the reaction of a terminal hydroxyl group with an anhydride (B1165640), such as succinic anhydride, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). plos.org This reaction results in the formation of a terminal carboxylic acid. plos.org Alternatively, for PEGs synthesized with a terminal allyl group, a radical addition of a thiol compound bearing a carboxylic acid can be employed. nih.govacs.org The successful introduction of these functional groups is typically confirmed by spectroscopic methods such as 1H and 13C NMR, as well as mass spectrometry. nih.gov
| Functional Group | Reagents and Conditions |
| Azide | Sodium azide (NaN₃), often with a tosylated or mesylated PEG precursor. mdpi.comnih.gov |
| Carboxylic Acid | Succinic anhydride and a catalyst (e.g., DMAP) with a hydroxyl-terminated PEG. plos.org |
| Carboxylic Acid | Radical addition of a thiol-containing carboxylic acid to an allyl-terminated PEG. nih.govacs.org |
The sulfone group is incorporated into PEG linkers to impart specific chemical properties and reactivity. Bis-sulfone PEG compounds are known to be highly reactive bis-alkylation reagents, readily reacting with thiols, such as those from reduced disulfide bridges in proteins. axispharm.com The incorporation of a sulfone moiety can be achieved through various synthetic routes. While the specific synthesis of this compound is not detailed in the provided search results, analogous structures containing sulfone groups, such as m-PEG3-Sulfone-PEG3, are available and serve as examples of PEG-based linkers incorporating this functionality. medchemexpress.com The presence of the sulfone can enhance the stability and reactivity of the linker for specific conjugation strategies. axispharm.com For instance, PEG-bis-sulfone reagents can undergo site-specific bis-alkylation with cysteine thiols or with adjacent imidazole (B134444) groups in poly-histidine tags. researchgate.net
Functional Group Reactivity and Orthogonality
A key feature of heterobifunctional linkers like this compound is the orthogonal reactivity of their terminal functional groups. nih.govnih.govacs.org This means that each functional group can be selectively reacted without interfering with the other, allowing for controlled, stepwise conjugation. nih.gov The azide and carboxylic acid groups on this compound exhibit distinct reactivity profiles, making them ideal for such applications. broadpharm.com
The azide group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and mild reaction conditions. nih.govrsc.orgnih.govacs.org Azides are relatively stable in typical synthetic conditions and exhibit a low propensity for side reactions, making them excellent functional groups for bioconjugation. wikipedia.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction involving an azide. nih.govnih.govmdpi.comresearchgate.net This reaction leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. nih.govwikipedia.org The reaction is highly reliable and can be performed under a variety of conditions, including in aqueous solutions, making it suitable for biological applications. wikipedia.orgnih.gov
The Cu(I) catalyst, which can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate, is crucial for the reaction's efficiency. wikipedia.org The presence of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can further stabilize the Cu(I) oxidation state and improve the reaction outcome. wikipedia.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. wikipedia.org The resulting triazole linkage is highly stable and mimics the properties of an amide bond. nih.gov
The CuAAC reaction is characterized by its high yields and selectivity, with the formation of the 1,4-regioisomer being highly favored. acs.org This regioselectivity is a key advantage of the copper-catalyzed reaction over the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-isomers. wikipedia.org
| Reaction | Key Features |
| CuAAC | Copper(I)-catalyzed reaction between an azide and a terminal alkyne. nih.govnih.gov |
| Forms a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.org | |
| High yields and regioselectivity. acs.org | |
| Can be performed in aqueous conditions. wikipedia.org |
Azide Reactivity in Click Chemistry
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide group on the linker is primarily utilized in bioorthogonal "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioconjugation due to its high selectivity and ability to proceed under physiological conditions without the need for cytotoxic catalysts. magtech.com.cnmdpi.com
The driving force for SPAAC is the high ring strain of a cyclooctyne (B158145) reaction partner (approximately 18 kcal/mol), which significantly lowers the activation energy for the cycloaddition with an azide. nih.gov This allows the reaction to proceed efficiently at ambient temperatures and in aqueous environments. nih.gov When this compound is reacted with a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or biarylazacyclooctynone (BARAC), a stable triazole ring is formed, covalently linking the two entities. magtech.com.cnacs.org
This catalyst-free approach is particularly advantageous for in vivo applications or when working with sensitive biological materials where the copper catalyst used in the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) could be detrimental. mdpi.comjpt.com The bioorthogonal nature of the azide and strained alkyne groups ensures that they react specifically with each other without interfering with native biological functional groups. magtech.com.cn
Comparison of CuAAC and SPAAC Kinetics and Selectivity
When utilizing the azide handle of this compound, a choice must be made between the two primary forms of azide-alkyne cycloaddition: the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants. This decision hinges on the specific requirements of the application, particularly regarding reaction speed, biocompatibility, and regioselectivity.
CuAAC is renowned for its rapid kinetics and the formation of a single, 1,4-disubstituted triazole regioisomer. nih.gov The reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) source like copper(II) sulfate and a reducing agent such as sodium ascorbate. nih.gov While highly efficient, the requisite copper catalyst can be cytotoxic, posing limitations for live-cell or in vivo studies. mdpi.comjpt.com
Conversely, SPAAC eliminates the need for a toxic metal catalyst, making it highly suitable for biological applications. acs.orgjpt.com However, this benefit comes with trade-offs. SPAAC reactions are generally slower than their copper-catalyzed counterparts and typically result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), although the exact ratio can depend on the specific strained alkyne used. nih.govacs.org
Below is a comparative analysis of the two methods:
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires Copper(I) catalyst. jpt.com | Catalyst-free; driven by ring strain. magtech.com.cnmdpi.com |
| Biocompatibility | Limited in vivo due to copper cytotoxicity. mdpi.com | Highly biocompatible and suitable for live systems. jpt.com |
| Kinetics | Generally very fast reaction rates. acs.org | Typically slower than CuAAC, rates vary with cyclooctyne structure. acs.org |
| Reactants | Terminal alkynes. nih.gov | Strained cyclooctynes (e.g., DBCO, BCN). acs.org |
| Selectivity | Highly regioselective, yielding the 1,4-disubstituted triazole. nih.gov | Not regioselective, produces a mixture of 1,4- and 1,5-triazole isomers. nih.gov |
| Reaction Conditions | Aqueous solutions, wide pH range (4-11). jpt.comnih.gov | Physiological conditions (aqueous, neutral pH, ambient temp). nih.gov |
Carboxylic Acid Reactivity for Amide Bond Formation
The terminal carboxylic acid (–COOH) of this compound is a versatile functional group for forming stable amide bonds with primary or secondary amines. hepatochem.com However, the direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. luxembourg-bio.com Therefore, the carboxyl group must first be "activated" by converting the hydroxyl moiety into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by an amine. luxembourg-bio.comchemistrysteps.com
This activation process is the most common strategy for amide bond formation in synthetic and medicinal chemistry, allowing the reaction to proceed under mild conditions with high yields. hepatochem.comfishersci.co.uk
A widely used and highly effective method for activating the carboxylic acid of the linker is through carbodiimide (B86325) chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. taylorandfrancis.comthermofisher.com
The mechanism proceeds in two main steps:
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uktaylorandfrancis.comthermofisher.com This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid or rearrange. thermofisher.comresearchgate.net
Stabilization and Amine Reaction: To improve efficiency and stability, NHS is added to the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester. taylorandfrancis.comthermofisher.com This amine-reactive ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and can be reacted efficiently with a primary amine (–NH2) on a target molecule to form a stable amide bond, releasing NHS as a byproduct. researchgate.netacs.org
The use of NHS or Sulfo-NHS greatly enhances the coupling efficiency and allows for a two-step procedure where the NHS-ester can be generated first before the amine-containing component is introduced. taylorandfrancis.comthermofisher.com The optimal pH for EDC-mediated activation of carboxyl groups is typically between 4.5 and 6.0. taylorandfrancis.com
While EDC/NHS is the most common method, other reagents can also activate the carboxylic acid of this compound for amide bond formation. These reagents are often chosen to overcome specific challenges like steric hindrance or to minimize side reactions such as racemization in peptide synthesis. fishersci.co.uk
Alternative activating agents include:
Other Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) function via the same O-acylisourea intermediate mechanism as EDC. chemistrysteps.comfishersci.co.uk However, DCC is not water-soluble and the dicyclohexylurea byproduct is often difficult to remove, making it more suitable for organic synthesis rather than bioconjugation. luxembourg-bio.comthermofisher.com
Phosphonium and Aminium/Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) represent significant improvements over carbodiimide methods for certain applications. hepatochem.com They react with carboxylic acids to form active esters that readily couple with amines. luxembourg-bio.com These reagents are often used with additives like 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to increase efficiency and suppress side reactions. fishersci.co.uk
Acid Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride or acyl fluoride (B91410) using reagents like thionyl chloride, oxalyl chloride, or cyanuric fluoride. luxembourg-bio.comfishersci.co.uk These intermediates are highly reactive but their formation often requires harsh conditions that may not be compatible with complex biomolecules. hepatochem.com
Role and Reactivity of the Sulfone Group
The sulfone (–SO2–) group is an integral part of the linker's backbone. In organic chemistry, the sulfonyl group is known to be strongly electron-withdrawing and can participate in various reactions. wikipedia.org However, within the saturated alkyl-PEG backbone of this compound, its primary role is not as a reactive handle but as a structural component.
The sulfone group is exceptionally stable, imparting chemical robustness to the linker. Unlike esters or certain other functionalities, the sulfone linkage is resistant to hydrolysis, oxidation, and reduction under typical physiological and bioconjugation conditions. This stability ensures the integrity of the linker, preventing premature cleavage of the conjugated molecules.
In other contexts, such as in mono-sulfone-PEG reagents used for conjugation to thiols, the sulfone group is positioned adjacent to a Michael acceptor and plays a direct role in the conjugation chemistry. nih.govnih.govresearchgate.net However, in the saturated backbone of this specific linker, its function is to provide a stable, non-reactive spacer element. The inclusion of sulfone and PEG units can also modulate the physicochemical properties of the linker, such as solubility and hydrophilicity, which are important considerations in the design of bioconjugates like antibody-drug conjugates (ADCs). axispharm.comrsc.org
Potential for Thiol-Mediated Conjugation via Vinyl Sulfone Analogues
The sulfone group within the this compound linker, while stable in its current form, is closely related to the vinyl sulfone functional group, a well-established Michael acceptor in bioconjugation chemistry. The analogous vinyl sulfone derivative of this PEG linker would possess significant potential for thiol-mediated conjugation, particularly for site-specific modification of proteins and peptides.
Vinyl sulfone groups exhibit high reactivity and selectivity toward thiol groups, such as those found in cysteine residues, under physiological conditions. nih.gov The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks the β-carbon of the vinyl sulfone, leading to the formation of a stable, covalent thioether bond. researchgate.netnih.gov This linkage is notably stable against hydrolysis, offering an advantage over other linkages like thioether bonds formed from maleimide (B117702) reactions, which can undergo retro-Michael reactions. nih.gov
The reaction kinetics of thiol-vinyl sulfone additions are influenced by several factors, including pH and the choice of catalyst. While the reaction can proceed without a catalyst, it is often accelerated by base catalysts (like triethylamine, NEt₃) or nucleophilic catalysts (like dimethylphenylphosphine, phosphine). researchgate.net Studies comparing different Michael acceptors have shown that vinyl sulfones offer a favorable balance of reactivity and stability. researchgate.net The selectivity for thiols over other nucleophilic groups, such as amines (e.g., in lysine (B10760008) residues), is a key advantage, especially at neutral to slightly basic pH (pH 7-9). nih.gov This allows for the targeted modification of cysteine residues in proteins. nih.govmdpi.combroadpharm.com
The table below summarizes a kinetic comparison of various thiol-Michael addition reactions, illustrating the relative reactivity of vinyl sulfone.
| Michael Acceptor | Catalyst (0.01 eq.) | Solvent | Time to Completion (approx.) |
| Maleimide | None | DMF | < 5 minutes |
| Vinyl Sulfone | Phosphine (B1218219) | DMF | ~15 minutes |
| Acrylate | Phosphine | DMF | ~25 minutes |
| Vinyl Sulfone | NEt₃ | DMF | ~1.5 hours |
| Acrylate | NEt₃ | DMF | ~2 hours |
| Data synthesized from kinetic comparison studies. researchgate.net |
This inherent reactivity profile makes vinyl sulfone analogues of this compound highly valuable tools for creating well-defined bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents.
Advanced Synthetic Strategies Involving this compound
The synthesis of complex, heterobifunctional linkers like this compound requires sophisticated strategies to ensure high purity, yield, and structural precision. Advanced methodologies are moving beyond traditional solution-phase chemistry to incorporate enzymatic and automated processes, which offer enhanced selectivity and efficiency.
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach is particularly advantageous for the synthesis and modification of PEG-based structures. Enzymes like lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze specific reactions like transesterification and Michael additions with high efficiency and selectivity, often eliminating the need for protecting groups and reducing the formation of by-products. nih.gov
In the context of constructing linkers like this compound, enzymes could be employed to selectively build the PEG chains or to conjugate moieties to the linker's core structure. For instance, an enzymatic Michael addition could be used to attach a thiol-containing molecule to a vinyl sulfone precursor of the linker. nih.gov This method provides high conversion rates and yields without the use of potentially contaminating transition metal catalysts. nih.gov The use of enzymes in synthesizing PEGylated copolymers has been shown to influence nanoparticle formation, stability, and drug encapsulation, highlighting the functional impact of enzymatic precision. researchgate.net
The table below outlines the advantages of enzymatic catalysis in the synthesis of complex PEG structures.
| Feature | Conventional Chemical Synthesis | Chemoenzymatic Synthesis |
| Selectivity | Moderate to high; may require protecting groups | Very high (regio-, chemo-, and stereoselectivity) |
| Reaction Conditions | Often requires harsh conditions (temperature, pH) | Mild, physiological conditions (aqueous media, room temp) |
| Catalysts | Often uses heavy metals (e.g., copper) | Biocatalysts (enzymes), biodegradable |
| By-products | Can generate significant waste and side products | Minimal by-products, leading to cleaner reactions |
| Yield | Variable | Often high to quantitative conversion |
| This table summarizes general comparisons in the field. nih.gov |
The demand for precisely defined, monodisperse PEG linkers has driven the adaptation of automated synthesis platforms, such as modified peptide synthesizers, for their production. mtu.edu Automated solid-phase synthesis (SPS) allows for the stepwise construction of PEG chains with exact lengths and functionalities, a significant improvement over traditional polymerization methods that produce polydisperse mixtures. mtu.eduacs.org
For a molecule like this compound, an automated approach would involve anchoring a starting molecule to a solid support resin. Subsequently, PEG monomers, protected with base-labile or acid-labile groups, would be added in a controlled, cyclical fashion. mtu.edu Each cycle consists of a deprotection step followed by the coupling of the next monomer unit. mtu.edu This iterative process ensures the precise incorporation of three and four PEG units on either side of the central sulfone core. The terminal azide and protected acid functionalities would be introduced using specific reagents at the appropriate steps in the synthesis.
The key benefits of this automated strategy include:
Monodispersity: Products are of a single, defined molecular weight, which is critical for pharmaceutical applications. mtu.edu
High Purity: Purification is simplified as excess reagents and solvents are washed away after each step. mtu.edu
Efficiency: Automation enables faster and more reproducible synthesis compared to manual methods. acs.org
Versatility: The method can be readily adapted to create a wide range of sequence-defined oligomers and polymers with different functional groups. mtu.edu
Such automated platforms are crucial for generating libraries of linkers for high-throughput screening in drug discovery, particularly in the development of PROTACs and ADCs where linker composition is a critical parameter. acs.org
Applications in Chemical Biology and Bioconjugation
Bioconjugation Strategies Utilizing Azido-PEG3-Sulfone-PEG4-acid
The dual reactivity of this compound allows for orthogonal conjugation strategies. The carboxylic acid can be coupled to a primary amine on a biomolecule using standard activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU. broadpharm.com Subsequently, the azide (B81097) group remains available for a highly selective click reaction with a molecule bearing an alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) group. broadpharm.commedchemexpress.com This step-wise approach is fundamental in constructing well-defined bioconjugates.
The modification of proteins and peptides is a primary application for this linker, aiming to enhance therapeutic properties, attach imaging agents, or immobilize them on surfaces. The linker's design facilitates these modifications with precision.
Achieving a homogenous product with a specific drug-to-antibody ratio (DAR) is critical in the development of therapeutics like antibody-drug conjugates (ADCs). Site-specific conjugation methods are employed to avoid the heterogeneity of random conjugation to lysine (B10760008) or cysteine residues.
Enzymatic Conjugation : Enzymes like microbial transglutaminase (MTGase) can be used to attach an azide-containing linker to a specific glutamine residue (e.g., Q295 in the Fc region of an antibody), providing a precise handle for subsequent click chemistry reactions. nih.gov
Unnatural Amino Acids : A powerful method involves genetically encoding an unnatural amino acid containing an azide or alkyne group at a specific site in the protein's sequence. nih.gov For example, p-azidomethyl-l-phenylalanine (pAMF) can be incorporated into an antibody, allowing a linker with a compatible reactive group to be attached with high precision. nih.gov This ensures that every antibody is modified at the exact same position, leading to a uniform conjugate population.
The this compound linker is well-suited for these advanced strategies. Its carboxylic acid end can be conjugated to a protein's amine, or more strategically, its azide end can be "clicked" onto a protein that has been site-specifically functionalized with an alkyne group.
The length of the PEG spacer arm in a linker is a critical parameter that influences the physical and biological properties of the resulting bioconjugate. dovepress.comnih.gov The this compound molecule possesses a defined spacer arm composed of PEG3 and PEG4 units. This length is designed to confer several advantages:
Improved Solubility : The hydrophilic PEG chains increase the water solubility of the conjugate, which is particularly important when linking hydrophobic drugs or molecules. nih.gov
Reduced Steric Hindrance : The spacer physically separates the conjugated biomolecules, minimizing steric clash that could otherwise impair their function, such as an antibody's ability to bind to its antigen. purepeg.com
Enhanced Pharmacokinetics : PEGylation is a known strategy to prolong the circulation half-life of therapeutic molecules by increasing their hydrodynamic size and shielding them from renal clearance and proteolytic degradation. nih.gov
Optimized Targeting : Research has shown that the linker length can significantly affect the targeting ability of nanocarriers and other targeted therapies. dovepress.comnih.gov For instance, one study found that longer PEG linkers (up to 10 kDa) enhanced the accumulation of liposomes in tumors. dovepress.com Another demonstrated that while shorter PEG linkers worked best for targeting cell lines, longer linkers were required for efficient targeting of primary dendritic cells in vivo. nih.gov The specific length provided by the PEG3 and PEG4 segments is intended to balance these factors for optimal performance.
| Study Focus | Key Finding | Reference |
|---|---|---|
| Tumor Targeting of Liposomes | Tumor accumulation significantly increased as PEG-linker length increased up to 10 kDa, resulting in greater tumor size reduction. | dovepress.com |
| Dendritic Cell Targeting by Nanocarriers | A shorter PEG linker (0.65 kDa) showed the best targeting in a DC cell line, whereas a longer PEG length (5 kDa) was required for specific accumulation in primary dendritic cells. | nih.gov |
| Pharmacokinetics of Vancomycin Conjugates | The linker moiety and spacer length strongly influenced in vivo characteristics, with a PEG-containing linker resulting in greater hydrophilicity and renal elimination. | nih.gov |
| General Bioconjugate Design | PEG45 linkers are considered a good balance, being long enough to minimize steric hindrance yet short enough to avoid excessive flexibility that can destabilize some conjugates. |
Bifunctional linkers like this compound are instrumental in the functionalization of nucleic acids such as DNA and RNA oligonucleotides. These modified oligos are used as therapeutic agents (e.g., antisense oligonucleotides, siRNAs) and diagnostic tools (e.g., probes for PCR or FISH). The linker can be used to attach various moieties, including fluorescent dyes, quenchers, proteins, or delivery vehicles. The synthetic strategy often involves incorporating a reactive group (e.g., an amine or alkyne) into the oligonucleotide during synthesis. The linker is then attached via its complementary functional group (the carboxylic acid or the azide, respectively), providing a stable connection and a hydrophilic spacer.
Carbohydrates play vital roles in biological recognition processes. nih.gov The synthesis of well-defined glycoconjugates is essential for studying these interactions and for developing carbohydrate-based vaccines and therapeutics. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become a premier strategy for creating these molecules. nih.gov In this context, an azido-functionalized linker like this compound can be readily attached to an alkyne-functionalized biomolecule or scaffold. nih.govresearchgate.net Alternatively, the azido (B1232118) group can be introduced onto the carbohydrate itself, which can then be "clicked" onto a molecule functionalized via the linker's carboxylic acid. The PEG spacer is again beneficial for enhancing the solubility and accessibility of the carbohydrate moiety.
Protein and Peptide Modification
Development of Molecular Probes and Imaging Agents
The creation of molecular probes for biological imaging and diagnostics relies on the precise assembly of a targeting component, a signaling component (e.g., a fluorophore or radioisotope), and often a linker to connect them. This compound is an ideal candidate for this role. For example, an antibody or peptide that targets a specific cell surface receptor can be modified with the linker via its carboxylic acid reacting with a lysine residue. A fluorescent dye or a chelator for a radioisotope (like DOTA) containing an alkyne group can then be attached via a click reaction to the azide terminus. broadpharm.com The PEG spacer ensures that the bulky imaging agent does not interfere with the targeting function of the antibody or peptide. purepeg.com
Fluorescent Labeling Strategies
The azide group on the this compound linker is a key functional handle for the attachment of fluorescent dyes. This is typically achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). In this strategy, a fluorescent probe is first modified to contain an alkyne group. The azide-terminated linker can then be covalently and irreversibly attached to this probe, forming a stable triazole ring.
The other end of the molecule, the carboxylic acid, is available to react with primary amines, such as those on the surface of proteins (e.g., lysine residues), through the formation of a stable amide bond. This reaction is typically facilitated by activating agents. This dual reactivity allows the linker to covalently attach fluorescent molecules to proteins or other biomolecules, enabling researchers to track their localization and movement within cellular systems. The hydrophilic PEG and sulfone components of the linker enhance the water solubility of the resulting conjugate and provide a flexible spacer that minimizes potential steric hindrance between the label and the biomolecule.
Radiotracer Design and Synthesis for Research Applications
In the development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET), bifunctional linkers are essential for connecting a targeting molecule to a radioisotope. This compound can serve as a pharmacokinetic modifying (PKM) linker in radiotracer design. nih.gov The goal of using such linkers is to optimize the radiotracer's excretion kinetics to improve target-to-background ratios. nih.gov
The linker's orthogonal reactive ends—the azide and the carboxylic acid—allow for a modular synthesis approach. For instance, the carboxylic acid can be conjugated to a targeting biomolecule (e.g., a peptide or small molecule inhibitor). The azide group can then be used to attach a radiolabeling precursor. For PET imaging with fluorine-18, an alkyne-containing prosthetic group can be radiolabeled with [¹⁸F]fluoride and subsequently "clicked" onto the azide of the linker-biomolecule conjugate. mdpi.com The PEG portion of the linker enhances hydrophilicity, which can lead to improved metabolic clearance and better imaging quality. researchgate.net The inclusion of a sulfone group can also influence the polarity and biodistribution of the final radiotracer. nih.govbroadpharm.com This systematic approach allows for the synthesis of radiotracers with tailored pharmacokinetic profiles for imaging specific biological targets. nih.gov
Engineering of Research Tools for Proteomics and Cell Biology
The precise control over molecular architecture afforded by this compound makes it an invaluable component in the creation of sophisticated tools for studying protein interactions and functions.
Crosslinking Reagents for Studying Molecular Interactions
As a heterobifunctional crosslinker, this compound can covalently link two different molecules. The terminal carboxylic acid can be activated to react with primary amines, while the azide group is available for click chemistry reactions with alkyne-modified molecules. broadpharm.com This allows for the specific and controlled conjugation of, for example, a protein to another protein, a peptide to a surface, or a small molecule to a carrier protein.
The defined length and composition of the PEG and sulfone spacer are critical. It provides spatial separation between the conjugated molecules, which can be essential for maintaining their native conformation and function. The hydrophilic nature of the PEG chain also helps to maintain the solubility of the resulting cross-linked complex in aqueous biological buffers. broadpharm.com
| Functional Group | Reactive Partner | Bond Formed | Chemistry |
| Carboxylic Acid | Primary Amine | Amide | Amide Coupling (e.g., with EDC, HATU) |
| Azide | Alkyne (terminal) | Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Azide | Cyclooctyne (B158145) (e.g., DBCO, BCN) | Triazole | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
Application in PROTAC (Proteolysis-Targeting Chimeras) Research
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade proteins of interest (POIs). A PROTAC consists of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. This compound is frequently employed as a component in the synthesis of these crucial linkers.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a stable and productive ternary complex between the POI and the E3 ligase. The composition of the this compound linker imparts several desirable characteristics.
Solubility and Permeability : The polyethylene (B3416737) glycol (PEG) units are hydrophilic and significantly improve the aqueous solubility of the often large and greasy PROTAC molecule, which is crucial for its biological activity.
Polarity : The inclusion of a sulfone group increases the polarity of the linker, further contributing to solubility and potentially influencing interactions within the ternary complex.
| Linker Property | Influence on PROTAC | Contribution of this compound |
| Length | Affects formation and stability of the ternary complex. | Provides a defined spacer length with PEG3 and PEG4 units. |
| Hydrophilicity | Improves solubility and cell permeability. | PEG units and sulfone group enhance water solubility. |
| Flexibility | Allows optimal orientation of ligands for binding. | PEG chains offer rotational freedom. |
| Composition | Impacts physicochemical properties (e.g., polarity, metabolic stability). | Contains polar ether (PEG) and sulfone functionalities. |
The true utility of this compound in PROTAC development lies in its role as a modular building block for synthesis. The azide and carboxylic acid groups serve as orthogonal chemical handles for the convergent synthesis of PROTACs.
A common synthetic strategy involves first conjugating the POI ligand (warhead) to one end of the linker and the E3 ligase ligand to the other. For example, the carboxylic acid end of this compound can be coupled to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand). The azide end is then available for a click reaction with an alkyne-modified POI ligand. This modular approach is highly efficient and allows for the rapid generation of libraries of PROTACs with varying linker lengths, compositions, and attachment points for systematic optimization of degradation activity.
Functionalization of Biomaterials and Surfaces for Research
The heterobifunctional architecture of this compound makes it a versatile tool for the surface functionalization of a wide array of biomaterials. This process is critical in chemical biology and bioconjugation research for creating biocompatible, target-specific, and functional materials for applications ranging from diagnostic sensing to tissue engineering. The molecule's distinct terminal ends—a carboxylic acid and an azide group—allow for a two-step, controlled modification of surfaces.
The terminal carboxylic acid can be activated to react with primary amine groups present on a material's surface, forming a stable amide bond rsc.orgbroadpharm.com. This initial attachment anchors the PEG linker to the biomaterial. The exposed azide terminus then serves as a reactive handle for the subsequent attachment of biomolecules or probes via "click chemistry." broadpharm.combroadpharm.com. The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the modified material in aqueous environments and reduces non-specific binding of proteins, thereby improving biocompatibility broadpharm.comnanocs.net.
Immobilization Strategies and Research Findings
Research has demonstrated the efficacy of similar azide-terminated PEG linkers in modifying various substrates, including nanoparticles and hydrogels, for biological applications. The strategies employed highlight the utility of molecules like this compound.
Nanoparticle Functionalization:
Azide-functionalized PEG linkers are widely used to modify nanoparticles to enhance their stability in biological media and to attach targeting ligands or diagnostic agents rsc.orgnih.gov. For instance, gold or magnetic nanoparticles can be functionalized to create platforms for biomedical sensing, diagnosis, and delivery rsc.orgnih.govresearchgate.net.
In a typical workflow, the nanoparticle surface, which may be inherently amine-rich or pre-functionalized with amine groups, is first treated with the linker. The carboxylic acid end of this compound would be activated (e.g., using EDC/HATU) to couple with these amines rsc.orgbroadpharm.com. The resulting azide-coated nanoparticles are then ready for bio-orthogonal conjugation. Researchers have successfully used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach alkyne-modified molecules, such as fluorescent dyes, peptides (e.g., RGD for cell targeting), or small molecule drugs nih.govmdpi.comnih.gov.
One study detailed an optimized synthesis for highly stable, azide-terminal PEGylated N-heterocyclic carbene (NHC) functionalized gold nanoparticles rsc.orgnih.gov. These azide-functionalized nanoparticles demonstrated excellent colloidal stability and were successfully conjugated using click chemistry, highlighting their potential as a versatile platform for biomedical applications rsc.orgnih.gov. Another research group developed a strategy using an azido-PEG-silane to functionalize magnetic nanoparticles. This "universal ligand" approach allowed for the subsequent attachment of alkyne-modified folic acid via a CuAAC reaction, creating target-specific nanocarriers researchgate.net.
| Biomaterial | Linker Anchoring Chemistry | Bio-orthogonal Reaction | Conjugated Molecule Example | Research Application | Reference |
|---|---|---|---|---|---|
| Gold Nanoparticles (AuNPs) | N-heterocyclic carbene (NHC) | CuAAC / SPAAC | Alkyne-modified dyes/peptides | Diagnostic Sensing, Bioimaging | rsc.orgnih.gov |
| Magnetic Nanoparticles (MNPs) | Silanization | CuAAC | Propargyl Folic Acid | Target-Specific Drug Delivery | researchgate.net |
| Silicon Nitride Surfaces | Silanization (e.g., with APTES) | Not Applicable (Amine-Aldehyde) | Antibodies (via glutaraldehyde) | Biosensors, Immunoassays | sinica.edu.tw |
Hydrogel Modification:
Hydrogels are three-dimensional polymer networks with high water content, widely used in tissue engineering and controlled drug delivery mdpi.comnih.govcellulosechemtechnol.ro. Functionalizing hydrogels with bioactive molecules is crucial for promoting cell adhesion, proliferation, and differentiation. This compound can be incorporated into hydrogel structures during or after polymerization.
For example, if a hydrogel polymer backbone contains primary amine groups, the linker's carboxylic acid can be used for attachment. Alternatively, the linker can be used as a crosslinking agent itself. Research on PEG-based hydrogels has shown that bifunctional linkers containing azides are instrumental cellulosechemtechnol.rorsc.org. In one approach, a multi-arm PEG functionalized with alkynes can be crosslinked using a diazide molecule to form the hydrogel network via click chemistry cellulosechemtechnol.ro. The incorporation of linkers like this compound would introduce pendant azide groups throughout the hydrogel matrix, which can then be functionalized with alkyne-containing cell adhesion peptides (e.g., RGD) or growth factors mdpi.comcellulosechemtechnol.ro.
Studies have shown that the mechanical properties and degradation of such hydrogels can be tuned by altering the precursor ratios mdpi.comacs.org. The specificity of the azide-alkyne reaction ensures that the sensitive biological molecules are attached under mild, biocompatible conditions without affecting the hydrogel's structural integrity nih.govcellulosechemtechnol.ro.
| Hydrogel Base Polymer | Crosslinking/Functionalization Method | Linker Type | Purpose of Functionalization | Key Finding | Reference |
|---|---|---|---|---|---|
| Hyaluronic Acid (HA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide- and Alkyne-modified HA | Cartilage Tissue Engineering | Gels formed within 10-14 minutes with excellent biocompatibility. | mdpi.com |
| Poly(vinyl alcohol) (PVA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide- and Alkyne-modified PVA | Creation of a basic hydrogel network | First demonstration of hydrogel synthesis using click chemistry. | cellulosechemtechnol.ro |
| Polyethylene Glycol (PEG) | Diels-Alder Click Chemistry | Furan- and Maleimide-linked PEG | Injectable hydrogel for cell delivery | Dual-crosslinking enhanced mechanical properties. | mdpi.com |
| Chitosan (B1678972) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-functionalized chitosan and Alkyne-functionalized PEG | Injectable biomaterial for tissue engineering | Gelation time and stiffness could be tuned by altering polymer concentrations. | nih.govacs.org |
Applications in Materials Science and Polymer Chemistry
Polymer Synthesis via Click Chemistry with Azido-PEG3-Sulfone-PEG4-acid
The azide (B81097) functionality of this compound makes it an ideal building block for polymer synthesis using click chemistry, a set of powerful, reliable, and selective reactions. The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. This approach allows for the efficient construction of complex polymer architectures under mild conditions.
Synthesis of PEG-based Copolymers and Networks
This compound can be utilized as a key component in the synthesis of a variety of PEG-based copolymers and networks. By reacting with multi-alkyne functionalized monomers or polymers, it can participate in step-growth polymerizations to form linear or crosslinked polymers. The resulting materials benefit from the incorporation of the flexible and biocompatible PEG chains.
For instance, this compound can be used to create amphiphilic block copolymers by reacting with a hydrophobic polymer that has a terminal alkyne group. These block copolymers can self-assemble in aqueous solutions to form micelles or vesicles, which have potential applications in drug delivery. Furthermore, its bifunctional nature allows for the formation of polymer networks with well-defined structures.
| Property | Description |
| Monomer A | This compound |
| Monomer B | Di-alkyne terminated polymer (e.g., poly(propylene glycol) di-alkyne) |
| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |
| Resulting Polymer | Alternating block copolymer |
| Potential Application | Thermosensitive hydrogels, drug delivery vehicles |
Fabrication of Functional Hydrogels and Nanostructures
The synthesis of functional hydrogels and nanostructures represents a significant application of this compound. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for biomedical applications such as tissue engineering and controlled drug release.
Similarly, this compound can be used to construct well-defined nanostructures, such as star polymers or dendrimers, through controlled polymerization techniques. These nanostructures have potential uses in nanomedicine and catalysis.
Surface Modification and Coating Technologies for Research Devices
The dual functionality of this compound makes it an excellent candidate for surface modification and the development of advanced coating technologies for research devices, including biosensors and microfluidic chips. The ability to tailor surface properties is crucial for improving the performance and biocompatibility of these devices.
Biocompatible Surface Functionalization
Surfaces coated with polyethylene (B3416737) glycol (PEG) are known to resist non-specific protein adsorption, a phenomenon often referred to as "bio-fouling". This property is critical for devices that come into contact with biological fluids. This compound can be used to create dense and stable PEG layers on a variety of substrates.
The carboxylic acid end of the molecule can be used to anchor it to surfaces that have been pre-functionalized with amine groups. Subsequently, the azide groups on the outer layer can be used for further functionalization through click chemistry. This creates a versatile platform for designing biocompatible and functional surfaces. The presence of the sulfone group might also influence the hydration and conformation of the PEG chains, potentially enhancing their anti-fouling properties.
| Substrate | Surface Activation | Linker | Terminal Group | Application |
| Silicon Wafer | Aminosilanization | This compound | Azide | Biosensor |
| Gold | Thiol self-assembled monolayer with terminal amines | This compound | Azide | Immunoassay platform |
| Polystyrene | Plasma treatment to introduce amine groups | This compound | Azide | Cell culture dish |
Immobilization of Biomolecules on Solid Supports
The ability to immobilize biomolecules, such as enzymes, antibodies, or DNA, onto solid supports is fundamental for many biotechnological applications, including diagnostics, biocatalysis, and affinity chromatography. This compound provides a versatile linker for the covalent attachment of these biomolecules.
A common strategy involves first activating the carboxylic acid group of the linker and reacting it with amine groups on the surface of a solid support. The azide-functionalized surface can then be used to immobilize alkyne-modified biomolecules via click chemistry. This method offers high specificity and efficiency, ensuring that the biomolecules are attached in a controlled manner, which can help to preserve their biological activity. The hydrophilic PEG spacer also helps to extend the biomolecule away from the surface, reducing steric hindrance and improving its accessibility for interactions.
Analytical and Characterization Methodologies for Azido Peg3 Sulfone Peg4 Acid Derivatives
Spectroscopic Techniques for Structural Confirmation of Conjugates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Azido-PEG3-Sulfone-PEG4-acid and its conjugates. researchgate.net Both one-dimensional (¹H NMR) and two-dimensional NMR techniques can provide detailed information about the molecular structure, confirming the presence of the PEG chains and the integrity of the terminal functional groups.
In ¹H NMR spectra of PEGylated compounds, the most prominent signal is typically a large peak corresponding to the repeating ethylene (B1197577) glycol units (-CH₂CH₂O-). acs.org The integration of this signal relative to signals from the protons on the conjugated molecule can help determine the degree of PEGylation. Correctly assigning the ¹H NMR spectra is crucial for accurately determining the molecular weight of the functionalized PEG. acs.org Specific shifts in the NMR spectrum of the target molecule after conjugation provide direct evidence of the covalent bond formation. For instance, the protons adjacent to the site of conjugation will exhibit a change in their chemical environment and, consequently, their resonance frequency.
Table 1: Expected ¹H NMR Signals for this compound Moiety
| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| PEG Chain (-CH₂CH₂O-) | 3.5 - 3.7 | Multiplet |
| Methylene adjacent to Azide (B81097) (-CH₂-N₃) | ~ 3.4 | Triplet |
| Methylene adjacent to Sulfone (-CH₂-SO₂-) | ~ 3.2 - 3.4 | Multiplet |
| Methylene adjacent to Carboxylic Acid (-CH₂-COOH) | ~ 2.5 | Triplet |
Note: Actual chemical shifts can vary depending on the solvent and the nature of the conjugated molecule.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the conjugate, further confirming its structure. researchgate.net
Mass spectrometry (MS) is a cornerstone technique for the characterization of PEGylated molecules, providing precise information on molecular weight and the degree of PEGylation. It is used to confirm the successful conjugation of the this compound linker to a target molecule by detecting the expected mass increase. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed.
MALDI-TOF (Time-of-Flight) MS is particularly useful for determining the average molecular weight and heterogeneity of the PEGylated product. ESI-MS, often coupled with liquid chromatography (LC-MS), allows for the analysis of complex mixtures, helping to identify and quantify different species, such as unconjugated molecules, mono-PEGylated products, and multi-PEGylated products. nih.govenovatia.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of the linker and its conjugates, offering an additional layer of structural confirmation. enovatia.com
By analyzing samples at different time points, MS can effectively monitor the progress of the conjugation reaction, allowing for optimization of reaction conditions to maximize the yield of the desired product. nih.gov
Table 2: Mass Spectrometry Techniques for Analyzing PEG Conjugates
| Technique | Information Provided | Application |
|---|---|---|
| MALDI-TOF MS | Average molecular weight, degree of PEGylation, heterogeneity. thermofisher.com | Quality control of final product. |
| ESI-MS | Molecular weight of different species in a mixture, charge state distribution. | Analysis of reaction mixtures and purified products. |
| LC-MS | Separation and identification of components in a complex mixture. nih.gov | Monitoring reaction progress, purity assessment. |
| HRMS | Accurate mass and elemental composition. enovatia.com | Structural confirmation of novel conjugates. |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound conjugates, FTIR is valuable for confirming the presence of the key azide (N₃) and sulfone (SO₂) groups, as well as the disappearance of reactive groups upon successful conjugation.
The azide group has a characteristic strong and sharp absorption band in a relatively uncluttered region of the spectrum, making it easily identifiable. researchgate.netresearchgate.net Similarly, the sulfone group exhibits distinct stretching vibrations. The broad C-O-C stretching of the PEG backbone is also a dominant feature. By comparing the FTIR spectrum of the starting materials with that of the final conjugate, one can confirm the incorporation of the linker. For example, the formation of an amide bond during conjugation with a protein would be evidenced by the appearance of characteristic amide I and amide II bands.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (R-N₃) | Asymmetric stretch | 2160 - 2120 instanano.com | Strong, Sharp |
| Sulfone (R-SO₂-R') | Asymmetric stretch | 1350 - 1300 | Strong |
| Sulfone (R-SO₂-R') | Symmetric stretch | 1160 - 1120 | Strong |
| Ether (C-O-C) | Stretch | 1150 - 1085 | Strong |
| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Strong, Very Broad |
| Carboxylic Acid (C=O) | Stretch | 1725 - 1700 | Strong |
Chromatographic Purity Assessment of Synthesized Linkers and Conjugates
Chromatographic techniques are essential for separating the desired conjugate from unreacted starting materials, by-products, and aggregates. These methods are fundamental for determining the purity and homogeneity of the final product, which is critical for its intended application.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of PEGylated molecules. Different HPLC modes can be employed depending on the properties of the conjugate.
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. It is effective for analyzing the purity of the this compound linker itself and for separating PEGylated products from their non-PEGylated precursors, as PEGylation generally increases the retention time on C4 or C8 columns. thermofisher.comresearchgate.net
Size-Exclusion HPLC (SEC-HPLC) separates molecules based on their hydrodynamic volume. nih.gov This method is ideal for separating the high-molecular-weight PEG conjugate from the smaller, unreacted linker and other low-molecular-weight impurities. It can also be used to detect the formation of aggregates. nih.gov
Detection is typically performed using UV-Vis spectroscopy, although other detectors like evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) can be used, especially since the PEG backbone itself lacks a strong UV chromophore. thermofisher.com
Table 4: Common HPLC Methods for Purity Assessment
| HPLC Mode | Principle of Separation | Typical Application |
|---|---|---|
| Reversed-Phase (RP-HPLC) | Polarity / Hydrophobicity | Purity analysis of the linker; separating conjugates from unreacted protein/peptide. researchgate.net |
| Size-Exclusion (SEC-HPLC) | Molecular Size / Hydrodynamic Radius | Quantifying free PEG; detecting aggregates; assessing conjugate homogeneity. nih.gov |
| Ion-Exchange (IEX-HPLC) | Net Charge | Separating conjugates with different degrees of PEGylation (if conjugation alters charge). |
Gel Permeation Chromatography (GPC) is a specific type of size-exclusion chromatography used primarily for characterizing polymers. jenkemusa.com For this compound and its conjugates, GPC is the standard method for determining the molecular weight distribution and polydispersity index (PDI) of the PEG component. jenkemusa.com
The PDI (Mw/Mn) is a measure of the heterogeneity of polymer chain lengths. A PDI value close to 1.0 indicates a highly monodisperse polymer, meaning the PEG chains are of uniform length. This is a critical quality attribute for PEG linkers used in therapeutic applications, as it ensures product consistency. GPC separates the polymer molecules based on their size in solution, with larger molecules eluting earlier than smaller ones. jenkemusa.com By calibrating the system with well-characterized PEG standards, one can obtain accurate measurements of the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI. jenkemusa.com
Table 5: Key Parameters Determined by GPC for PEG Linkers
| Parameter | Description | Importance |
|---|---|---|
| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Basic measure of molecular weight. |
| Weight Average Molecular Weight (Mw) | An average molecular weight that is biased towards larger molecules. | Reflects the contribution of larger chains to the overall polymer properties. |
| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). jenkemusa.com | Measures the breadth of the molecular weight distribution. A value near 1.0 indicates uniformity. |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
Advanced Techniques for Functional Characterization of Derived Materials
The functional properties of materials derived from heterobifunctional linkers like this compound are critically dependent on their higher-order structure and surface characteristics. Advanced analytical techniques are therefore essential to elucidate these properties, providing insights into their performance in various applications. This section details the rheological and microscopic methods used to characterize such materials, particularly focusing on PEG-based hydrogels and functionalized surfaces.
Rheological Studies of PEG-based Hydrogels
Rheology is the study of the flow and deformation of matter, and it provides invaluable information about the mechanical and structural properties of soft materials like hydrogels. For hydrogels formed using PEG-based crosslinkers, rheological studies can quantify their viscoelasticity, stiffness, and stability, which are critical parameters for applications in tissue engineering and drug delivery.
Dynamic oscillatory rheometry is a primary tool used to probe the viscoelastic nature of these hydrogels. In these experiments, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated as heat). A higher G' relative to G'' indicates a more solid-like, elastic network.
Key findings from rheological analyses of PEG-based hydrogels include:
Influence of Polymer Concentration: The stiffness and relaxation time of hydrogels are dependent on the total polymer concentration. nih.gov For instance, in self-assembling hydrogels based on β-cyclodextrin- and cholesterol-derivatized 8-arm star-shaped PEG, the molecular weight between cross-links (Mc) was observed to decrease with increasing polymer content, indicating the formation of more rigid networks. acs.org
Cross-linking Chemistry: The type of chemical bonds used for cross-linking significantly impacts the hydrogel's dynamic properties. Hydrogels cross-linked through dynamic covalent bonds, such as thia-conjugate additions, exhibit viscoelastic properties that can be tuned by modifying the cross-linking chemistry to alter bond exchange kinetics. nih.gov
Shear Rate Dependence: PEG gels can exhibit different behaviors under varying shear rates. Some may behave as Newtonian fluids up to a certain shear rate, beyond which they might show shear thickening (an increase in viscosity with shear rate) or even flow instability. nih.gov This behavior is crucial for applications like injectable hydrogels, where the material must flow through a needle and then recover its structure. nih.gov
Viscoelastic Modeling: The rheological data of some dynamic PEG hydrogels can be described by models like the single-mode Maxwell model, which relates the material's relaxation time to its viscoelastic properties. nih.gov However, more complex architectures, such as those made from 8-arm star polymers, may show significant deviations from this ideal model. acs.org
The table below summarizes representative rheological data for dynamic covalent tetra-PEG hydrogels, illustrating the impact of polymer concentration and cross-linker chemistry on their mechanical properties.
Table 1. Rheological Properties of Injectable Tetra-PEG Hydrogels
| Hydrogel System | Total Polymer Concentration (wt %) | Plateau Modulus (G₀) (Pa) | Relaxation Time (τ) (s) |
|---|---|---|---|
| PEG-BCA | 2.50 | ~150 | ~8 |
| PEG-BCA | 3.25 | ~650 | ~7 |
| PEG-CBCA | 1.75 | ~60 | ~3 |
| PEG-CBCA | 2.50 | ~300 | ~2 |
Microscopic Techniques for Surface Analysis
When this compound is used to modify surfaces—for example, to create non-fouling coatings on biomaterials or to functionalize nanoparticles—the topography and homogeneity of the resulting PEG layer are critical to its function. Microscopic techniques operating at the nanoscale are essential for visualizing and characterizing these surfaces.
Atomic Force Microscopy (AFM) is a powerful technique for surface analysis, providing nanometer-resolution topographical images. nih.gov It can be operated in various environments, including physiological buffers, making it ideal for studying biomaterial surfaces in their native state. For PEGylated surfaces, AFM can be used to:
Visualize the morphology of the grafted PEG layer.
Assess the surface roughness and homogeneity of the coating.
Probe the mechanical properties of the surface at the nanoscale.
Study the interactions between the surface and biological entities like proteins, confirming the protein-repellent properties of the PEG layer. nih.govnih.gov
Research has shown that the effectiveness of a PEGylated surface in resisting non-specific protein adsorption depends on the grafting density and the length of the PEG chains. nih.gov AFM studies can visualize how longer PEG chains, grafted at sufficient densities to form a dense polymer "brush," create a steric barrier that effectively repels proteins. nih.gov
Electron Microscopy techniques are also widely used.
Scanning Electron Microscopy (SEM) provides information on the surface morphology and fiber structure of materials like electrospun nanofiber membranes. mdpi.com
The table below presents data from a study using microscopy to analyze the surface of PEGylated nanoparticles, demonstrating the correlation between PEG architecture and surface properties.
Table 2. Characterization of Nanoparticles with Varied PEG Surface Topography
| Nanoparticle Type | PEG Side Chain Length (kDa) | Microscopy Technique | Key Observation |
|---|---|---|---|
| BBCP-NP 1 | 1.1 | Cryo-TEM | Visible PEG bottlebrush polymers protruding from the solid core. |
| BBCP-NP 2 | 2.3 | Cryo-TEM | Increased brush width compared to 1.1 kDa PEG. |
| BBCP-NP 3 | 3.5 | Cryo-TEM | Further increase in brush width and visible changes in surface topography. |
| PLL-b-PEG Functionalized Mica | - | AFM | Resisted non-specific protein (streptavidin) adsorption with longer PEG chains. |
Together, these advanced rheological and microscopic techniques provide a detailed understanding of the functional characteristics of materials derived from complex PEG linkers like this compound, guiding their rational design and optimization for biomedical and biotechnological applications.
Emerging Research Directions and Future Perspectives
Development of Novel Reaction Architectures with Azido-PEG3-Sulfone-PEG4-acid
The linear bifunctional nature of this compound is a foundational element for creating more complex and branched molecular architectures. Researchers are exploring the use of such linkers to move beyond simple A-to-B connections and construct multi-component systems with enhanced functionality.
One emerging trend is the incorporation of this compound into branched or multi-arm PEG structures. broadpharm.combroadpharm.com These architectures allow for the attachment of a higher number of molecules, which is particularly advantageous in the development of antibody-drug conjugates (ADCs). By using multi-arm PEGs, a higher drug-to-antibody ratio (DAR) can be achieved, potentially leading to enhanced therapeutic efficacy. broadpharm.comvectorlabs.com The hydrophilic PEG chains also help to mitigate the aggregation and solubility issues often associated with hydrophobic drug payloads. sigmaaldrich.commolecularcloud.org
Furthermore, the orthogonal reactivity of the azide (B81097) and carboxylic acid groups allows for the sequential or one-pot synthesis of trifunctional structures. For instance, the carboxylic acid can be reacted first to attach the linker to a primary amine-containing molecule. Subsequently, the azide group is available for a highly specific click reaction with an alkyne-modified molecule. This modular approach facilitates the construction of precisely defined bioconjugates with multiple functionalities.
Exploration of New Bioorthogonal Reactions Compatible with the Linker
While the azide group is most commonly associated with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions, the field of bioorthogonal chemistry is rapidly expanding. acs.orgnih.govacs.org Future research will likely focus on exploring the compatibility of the azide group in this compound with a wider range of bioorthogonal transformations.
These emerging reactions offer alternatives to the well-established click chemistry and can provide solutions for specific challenges, such as the potential cytotoxicity of copper catalysts in CuAAC or the need for mutually orthogonal reactions for multi-labeling experiments. nih.govbohrium.comresearchgate.net Some of the promising bioorthogonal reactions for azides include:
Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) forms a stable amide bond and has been a cornerstone of bioorthogonal chemistry. mdpi.comescholarship.org It offers an alternative to cycloaddition reactions and can be performed under mild, physiological conditions.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: While typically involving tetrazines and strained alkenes, variations and new reaction partners are continually being developed, some of which could potentially involve azide-derived functionalities. acs.org
Photoclick Chemistry: Light-induced reactions provide spatiotemporal control over the conjugation process, which is highly desirable for in vitro and in vivo applications. Research into photoactivatable azide analogues or reaction partners could expand the utility of this compound.
The development of a portfolio of bioorthogonal reactions compatible with the azide group will enable more sophisticated experimental designs, such as the simultaneous and specific labeling of multiple biomolecules in a complex biological system. nih.govbohrium.comresearchgate.net
Integration into Complex Multi-component Systems and Modular Assembly
The true potential of this compound lies in its role as a building block for the modular assembly of complex, multi-component systems. vectorlabs.com Its defined structure and orthogonal reactive ends make it an ideal component for creating sophisticated architectures with tailored properties and functions.
A prime example of this is in the field of Antibody-Drug Conjugates (ADCs) . vectorlabs.commolecularcloud.org The linker can be used to connect a cytotoxic drug to a monoclonal antibody, with the PEG chains enhancing the solubility and pharmacokinetic profile of the conjugate. The modular nature of the linker allows for the systematic variation of the drug, the antibody, and the linker itself to optimize the therapeutic index of the ADC.
Another area of active research is the use of such linkers in the self-assembly of nanoparticles and hydrogels . nih.govrsc.org The bifunctional nature of the molecule can be exploited to crosslink polymers into hydrogel networks for applications in tissue engineering and controlled drug release. nih.gov Similarly, it can be used to functionalize the surface of nanoparticles to improve their stability, biocompatibility, and targeting capabilities.
The concept of "plug and play" modularity, where different components can be easily swapped in and out, is a powerful paradigm in chemical biology and materials science. This compound is a key enabler of this approach, facilitating the rapid and efficient construction of novel materials and therapeutic agents.
Theoretical and Computational Studies on Linker Conformation and Reactivity
To fully harness the potential of this compound, a detailed understanding of its conformational behavior and reactivity at the molecular level is crucial. Theoretical and computational studies, particularly molecular dynamics (MD) simulations, are becoming increasingly important tools for gaining these insights. nih.govnih.govresearchgate.netaip.org
MD simulations can provide valuable information on:
Accessibility of the Reactive Groups: The conformation of the linker can impact the accessibility of the azide and carboxylic acid groups for reaction. Computational studies can help to predict the optimal linker length and composition to ensure efficient conjugation.
Interaction with Biological Molecules: When used in bioconjugation, the linker can interact with the surface of proteins or other biomolecules. acs.org MD simulations can shed light on these interactions and help to design linkers that minimize undesirable interactions or promote specific binding events.
By combining computational predictions with experimental validation, researchers can rationally design and optimize linkers like this compound for specific applications, accelerating the development of new and improved bioconjugates and materials.
Sustainable and Green Chemistry Approaches for Synthesis and Application
As the demand for PEG-based linkers grows, there is an increasing focus on developing more sustainable and environmentally friendly methods for their synthesis and application. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are being applied to the entire lifecycle of these compounds.
Key areas of research in this domain include:
Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Researchers are exploring the use of more benign alternatives, such as water or polyethylene (B3416737) glycol (PEG) itself as a reaction medium. nih.govrsc.orgresearchgate.net PEG is non-toxic, biodegradable, and can often be recycled, making it an attractive green solvent.
Catalyst Efficiency and Recycling: For reactions that require catalysts, such as CuAAC, efforts are being made to develop more efficient catalysts that can be used in smaller quantities. Additionally, methods for catalyst recovery and recycling are being investigated to minimize waste.
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus reducing the generation of byproducts.
Biocatalysis: The use of enzymes as catalysts for the synthesis and modification of PEG derivatives is a promising green chemistry approach. creativepegworks.comacs.org Enzymes can offer high selectivity and operate under mild reaction conditions, reducing the need for harsh reagents and protecting groups.
By embracing the principles of green chemistry, the scientific community can ensure that the development and application of valuable compounds like this compound are conducted in an environmentally responsible manner.
Q & A
Q. What are the primary safety considerations when handling Azido-PEG3-Sulfone-PEG4-acid in laboratory settings?
Methodological Answer:
- Always use personal protective equipment (PPE), including safety goggles, nitrile gloves, and lab coats, to prevent skin/eye contact .
- Work in a fume hood with adequate ventilation to avoid inhalation of aerosols or dust. Monitor for respiratory irritation (H335 hazard) and implement emergency protocols for accidental exposure .
- Store in a cool, dry environment away from oxidizing agents. Use inert adsorbents (e.g., silica gel) to clean spills and dispose of waste according to institutional guidelines .
Q. How can researchers ensure the purity of this compound during synthesis and storage?
Methodological Answer:
- Employ high-performance liquid chromatography (HPLC) with UV detection to monitor purity post-synthesis. Calibrate using reference standards with matched CAS identifiers .
- Store aliquots under argon or nitrogen at -20°C to prevent hydrolysis or oxidation. Regularly validate stability via nuclear magnetic resonance (NMR) to detect degradation products .
Q. What are the common applications of this compound in bioconjugation chemistry?
Methodological Answer:
- The sulfone group enables thiol-selective reactions for site-specific protein labeling. Combine with copper-free click chemistry (e.g., strain-promoted alkyne-azide cycloaddition) for biomolecule tagging .
- Use the PEG spacer to improve solubility and reduce steric hindrance in antibody-drug conjugate (ADC) synthesis .
Advanced Research Questions
Q. What methodologies are recommended for characterizing the reactivity of this compound in click chemistry reactions?
Methodological Answer:
- Perform kinetic assays using fluorogenic alkynes (e.g., DBCO-fluorophore) to quantify reaction rates via fluorescence spectroscopy. Compare efficiency across pH (6.5–8.5) and temperature (4–37°C) gradients .
- Validate conjugation specificity using SDS-PAGE or mass spectrometry to confirm absence of non-target adducts .
Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C and 37°C. Sample aliquots at timed intervals (0–72 hrs) for HPLC-MS analysis to track degradation .
- Use Arrhenius plots to predict shelf-life under accelerated aging conditions (e.g., 40°C/75% relative humidity) .
Q. What strategies should be employed to address discrepancies in conjugation efficiency observed with this compound across different experimental setups?
Methodological Answer:
- Standardize reaction parameters (molar ratios, solvent composition, mixing speed) to minimize variability. Use internal controls (e.g., a reference azide compound) to normalize batch-to-batch differences .
- Apply multivariate regression to identify confounding factors (e.g., residual moisture, trace metal contamination) .
Q. How can the solubility and aggregation behavior of this compound in aqueous versus organic solvents be systematically analyzed?
Methodological Answer:
- Conduct dynamic light scattering (DLS) to measure hydrodynamic radius in PBS, DMSO, or acetonitrile. Compare critical aggregation concentrations (CAC) via pyrene fluorescence assays .
- Use transmission electron microscopy (TEM) to visualize morphology changes in micellar or nanoparticle formulations .
Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with target biomolecules?
Methodological Answer:
Q. How should researchers optimize reaction conditions to minimize side reactions when using this compound in multi-step synthesis protocols?
Methodological Answer:
Q. What statistical methods are appropriate for analyzing dose-response data generated in studies involving this compound-based probes?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
